1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one
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Overview
Description
1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a variety of functional groups, including a hydroxy group, a methoxy group, a thiophene ring, a pyrazole ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. The starting materials often include 3-hydroxy-4-methoxybenzaldehyde, thiophene-2-carboxylic acid, and morpholine. The key steps in the synthesis may include:
Condensation Reaction: The initial step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with thiophene-2-carboxylic acid to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyrazole ring.
Substitution Reaction: The pyrazole intermediate is then reacted with morpholine to introduce the morpholinoethanone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce alcohol derivatives.
Scientific Research Applications
1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-chromanone-derived compounds: These compounds share some structural similarities and are known for their biological and pharmaceutical activities.
Pyrazole derivatives: Compounds with a pyrazole ring that exhibit various biological activities.
Thiophene derivatives: Compounds containing a thiophene ring, often used in medicinal chemistry.
Uniqueness
1-[5-(3-hydroxy-4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethan-1-one is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[3-(3-hydroxy-4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-26-18-5-4-14(11-17(18)24)16-12-15(19-3-2-10-28-19)21-23(16)20(25)13-22-6-8-27-9-7-22/h2-5,10-11,16,24H,6-9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTLBVJEZZPGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CN3CCOCC3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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